molecular formula C7H10N6S B2764980 4-amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol CAS No. 67130-52-3

4-amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2764980
CAS No.: 67130-52-3
M. Wt: 210.26
InChI Key: ASFSLPHUVSWMJK-UHFFFAOYSA-N
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Description

4-Amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol (CAS: 67130-52-3; molecular formula: C₇H₁₀N₆S) is a heterocyclic compound combining 1,2,4-triazole and pyrazole moieties . Its core structure features an amino group at position 4, a thiol group at position 3, and a 3,5-dimethylpyrazole substituent at position 5 of the triazole ring. This compound serves as a versatile synthon for synthesizing Schiff bases, triazolothiadiazines, and other derivatives with applications in medicinal chemistry, particularly in antimicrobial, antitumor, and antioxidant research .

The dimethylpyrazole group enhances steric and electronic properties, influencing reactivity and biological interactions. For example, the methyl groups may improve lipophilicity, aiding membrane penetration in antimicrobial contexts .

Properties

IUPAC Name

4-amino-3-(3,5-dimethylpyrazol-1-yl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6S/c1-4-3-5(2)13(11-4)6-9-10-7(14)12(6)8/h3H,8H2,1-2H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFSLPHUVSWMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NNC(=S)N2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Formation of the Triazole Ring: The triazole ring is formed by cyclization reactions involving hydrazine derivatives and carbon disulfide.

    Coupling of Pyrazole and Triazole Rings: The final step involves coupling the pyrazole and triazole rings through a thiol linkage, often using sulfur-containing reagents under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Disulfides.

    Reduction Products: Amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Antifungal Activity

Research has demonstrated that derivatives of triazole compounds exhibit promising antifungal properties. For instance, a study synthesized a series of pyridine-sulfonamide derivatives that incorporated triazole moieties, showing enhanced efficacy against various Candida species compared to fluconazole. The minimum inhibitory concentration (MIC) values for these compounds were ≤ 25 µg/mL, indicating potent antifungal activity against strains isolated from patients with mycosis .

Antiviral Activity

The compound has been investigated for its potential antiviral properties. A related study synthesized derivatives based on the triazole scaffold that were tested for activity against coronaviruses and exhibited significant antiviral effects. The mechanism of action involved the inhibition of viral replication pathways, highlighting the compound's potential as a therapeutic agent in combating viral infections .

Anticancer Research

The anticancer potential of triazole derivatives has gained attention due to their ability to inhibit tubulin polymerization, a critical process in cancer cell division. A study involving novel triazole derivatives showed that certain compounds effectively inhibited the growth of tumor cell lines at sub-micromolar concentrations. These compounds also demonstrated activity against multidrug-resistant cancer cells and inhibited tumor growth in xenograft models .

Case Studies and Research Findings

Study Focus Findings
Study on antifungal activitySynthesis of pyridine-sulfonamide derivativesCompounds showed greater efficacy than fluconazole against Candida spp. with MIC ≤ 25 µg/mL .
Antiviral activity investigationSynthesis of triazole derivativesSignificant antiviral activity observed; inhibition of viral replication pathways reported .
Anticancer potential evaluationTubulin polymerization inhibitionCompounds inhibited tumor cell growth and showed effectiveness against multidrug-resistant cells .

Mechanism of Action

The mechanism of action of 4-amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating signal transduction mechanisms. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Antioxidant Activity

  • Thiophen-2-ylmethyl Derivative : The parent compound (without substituents) showed 88.89% DPPH scavenging at 1 mM, which decreased upon introducing a 4-fluorobenzylidene group .
  • Pyridyl Analog (AP) : Demonstrated moderate antioxidant capacity, though slightly lower than phenyl-substituted AT .

Antimicrobial and Antitumor Activity

  • Target Compound Derivatives : Triazolothiadiazines derived from its dimethylpyrazole variant showed tunable antiviral and antitumor activities depending on phenyl substituents .
  • Fluorinated Schiff Bases: Analogues with pyrazinyl-triazole-thiol cores (e.g., compounds 60–62) exhibited MIC values of 5.1–21.7 µg/mL against P. aeruginosa, suggesting that electron-withdrawing fluorine atoms enhance antimicrobial potency .
  • Quinoline Derivative: Demonstrated reactivity with aldehydes to form bioactive Schiff bases, though specific MIC values are unreported .

Physicochemical and Reactivity Comparisons

  • Electron-Donating Effects : The -NH₂ and -SH groups in the target compound and its analogs enhance nucleophilicity, facilitating Schiff base formation .
  • Lipophilicity : Methyl groups on pyrazole may improve membrane permeability, a critical factor in antimicrobial and antitumor applications .

Biological Activity

4-Amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates the structural characteristics of both pyrazole and triazole rings, which are known for their potential pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparative studies with similar compounds.

The biological activity of 4-amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol is largely attributed to its ability to interact with various biochemical pathways.

Key Mechanisms:

  • Antiviral Activity: Similar compounds have shown significant antiviral effects, potentially inhibiting viral replication through interference with viral enzymes .
  • Antitumoral Properties: The compound has been associated with antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition: It has demonstrated inhibitory activity against tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which may correlate with its anti-proliferative properties .

Biological Activities

The compound exhibits a range of biological activities that can be summarized as follows:

Biological Activity Description
AntiviralInhibits viral replication; potential application in treating viral infections .
AntitumoralShows effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231) .
AntifungalDemonstrated potency against various Candida species compared to conventional antifungals .
AntibacterialEffective against several human pathogenic bacteria .
Enzyme InhibitionInhibits h-TNAP and h-IAP enzymes, indicating potential for anti-cancer therapies .

Synthesis Methods

The synthesis of 4-amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol typically involves several steps:

  • Formation of the Pyrazole Ring: Reacting 3,5-dimethyl-1H-pyrazole with suitable reagents.
  • Formation of the Triazole Ring: Cyclization reactions involving hydrazine derivatives and carbon disulfide.
  • Coupling Reaction: The final step involves coupling the pyrazole and triazole rings through a thiol linkage using sulfur-containing reagents .

Comparative Studies

Comparative studies have been conducted to evaluate the efficacy of 4-amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol against other similar compounds. Research indicates that derivatives with minor structural modifications can enhance biological activity. For instance:

Compound Activity Reference
4-amino-5-(pyrrole-2-yl)-1,2,4-triazoleHigh antiproliferative effect
Triazolo[3,4-b]thiadiazinesPotent against Candida species
Other triazole derivativesVariable efficacy against bacterial strains

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Antifungal Activity Study: A comparative analysis showed that synthesized triazolothiadiazines exhibited superior antifungal activity against Candida species compared to ketoconazole .
  • Antitumoral Efficacy: In vitro tests on MCF-7 and MDA-MB-231 breast cancer cell lines revealed significant cytotoxic effects attributed to the compound's ability to inhibit cell proliferation .
  • Enzyme Inhibition Study: The inhibition of h-TNAP and h-IAP by the compound suggests its potential role in cancer therapy by promoting apoptosis in cancer cells while sparing normal cells .

Q & A

Q. Advanced

  • Cross-Validation : Repeat analyses using complementary techniques (e.g., ¹H-NMR with 13C-NMR).
  • Crystallography : Resolve ambiguities via X-ray diffraction for unambiguous structural confirmation.
  • Batch Comparison : Analyze reaction conditions (e.g., solvent purity, temperature gradients) to identify variability sources .

How does the choice of substituents in S-alkylation affect the compound's bioactivity?

Advanced
S-alkylation with fluorophenyl or hydrophobic groups enhances antifungal activity by improving lipophilicity and membrane penetration. For example:

  • 3-Fluorophenyl Derivatives : Show higher binding affinity to fungal cytochrome P450 enzymes.
  • Methyl Groups : Improve metabolic stability but may reduce solubility.
    Rational design should balance steric effects and electronic properties to optimize target interactions .

What considerations are critical when designing a multi-step synthesis involving heterocyclic intermediates?

Q. Advanced

  • Intermediate Stability : Protect reactive groups (e.g., -NH₂) during subsequent steps.
  • Solvent Compatibility : Use aprotic solvents (e.g., DMF) for nucleophilic substitutions.
  • Purification : Employ column chromatography or recrystallization after each step to isolate intermediates.
  • Reaction Monitoring : Use TLC or in-situ IR to track progress and minimize side products .

What are the common challenges in purifying thiol-containing triazole derivatives?

Q. Basic

  • Oxidation : Thiol groups are prone to oxidation; use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT).
  • Solubility : Low solubility in polar solvents necessitates mixed-solvent systems (e.g., ethanol-water).
  • Byproducts : Remove unreacted aldehydes via repeated washing with cold ethanol .

How to optimize reaction conditions for high-yield synthesis of Schiff base derivatives?

Q. Advanced

  • Catalysis : Add a catalytic amount of acetic acid to accelerate imine formation.
  • Temperature : Reflux at 80–90°C ensures complete condensation without decomposition.
  • Stoichiometry : Maintain a 1:1 molar ratio of aldehyde to thiol to minimize side reactions.
  • Workup : Quench reactions with ice-water to precipitate products efficiently .

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